molecular formula C16H13N5O2S B12032354 Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate CAS No. 733031-48-6

Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Cat. No.: B12032354
CAS No.: 733031-48-6
M. Wt: 339.4 g/mol
InChI Key: QRKASXSSTQDTOA-VCHYOVAHSA-N
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Description

Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that features a pyridine ring, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step often involves esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate: This compound is unique due to its specific combination of functional groups and rings.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents can have varying properties and applications.

    Pyridine Derivatives: Compounds with pyridine rings and different functional groups can also be compared in terms of their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

733031-48-6

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 4-[(E)-(3-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate

InChI

InChI=1S/C16H13N5O2S/c1-23-15(22)12-7-5-11(6-8-12)10-18-21-14(19-20-16(21)24)13-4-2-3-9-17-13/h2-10H,1H3,(H,20,24)/b18-10+

InChI Key

QRKASXSSTQDTOA-VCHYOVAHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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